1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol
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Overview
Description
1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol is an organic compound with a complex structure that includes a tert-butoxymethyl group and a phenyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol typically involves the reaction of a cyclohexanone derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the tert-butoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the tert-butoxymethyl group.
Scientific Research Applications
1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butoxymethyl group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxymethyl)-1-[N-(4-methylbenzenesulfonyl)(4-methylphenoxy)imidoyl]aziridine: A compound with a similar tert-butoxymethyl group but different core structure.
tert-Butyl hydroperoxide: Another compound with a tert-butyl group, used in oxidation reactions.
Uniqueness
1-(tert-Butoxymethyl)-4-phenylcyclohexan-1-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
87996-26-7 |
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Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxymethyl]-4-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O2/c1-16(2,3)19-13-17(18)11-9-15(10-12-17)14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 |
InChI Key |
SHBUCCBSSNTTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC1(CCC(CC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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